molecular formula C21H15N3O4 B2434501 (E)-2-cyano-N-(3-nitrophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide CAS No. 314275-71-3

(E)-2-cyano-N-(3-nitrophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide

Cat. No.: B2434501
CAS No.: 314275-71-3
M. Wt: 373.368
InChI Key: CMHXRBXNMPXNIS-LFIBNONCSA-N
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Description

(E)-2-cyano-N-(3-nitrophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C21H15N3O4 and its molecular weight is 373.368. The purity is usually 95%.
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Scientific Research Applications

1. Green Organic Chemistry Synthesis

  • Enantioselective Ene-Reduction: The compound has been synthesized under microwave radiation and used in ene-reduction by fungi, leading to biotransformation products with potential pharmaceutical applications (Jimenez et al., 2019).

2. Corrosion Inhibition

  • Acrylamide Derivatives as Corrosion Inhibitors: Derivatives of the compound have been studied for their effectiveness in inhibiting corrosion of copper in nitric acid solutions, demonstrating significant efficiency and potential applications in materials science (Abu-Rayyan et al., 2022).

3. Pharmaceutical Applications

  • Cytotoxic Agents: Various derivatives have been synthesized and evaluated for their cytotoxic properties against cancer cell lines, highlighting the compound's potential in cancer therapy (Tarleton et al., 2013).

4. Chemical Synthesis and Characterization

  • Structural Studies: The compound has been synthesized and its structure determined using various spectroscopic methods, providing insights into its chemical properties (Kariuki et al., 2022).

5. Anxiolytic Activity

  • Modulation of Nicotinic Receptors: A derivative of the compound exhibited anxiolytic-like activity in mice, indicating potential applications in neuroscience and mental health (Targowska-Duda et al., 2019).

6. Antibacterial Activity

  • Synthesis and Antibacterial Properties: Although some derivatives did not show the expected antibacterial activity, the research contributes to the understanding of the structure-activity relationship in medicinal chemistry (Saikachi & Suzuki, 1959).

7. Antitumor Activity

  • Pyrimidiopyrazole Derivatives Synthesis: The compound was used in synthesizing pyrimidiopyrazole derivatives, which showed promising antitumor activity, underscoring its role in drug development (Fahim et al., 2019).

8. Antiviral Research

  • Inhibition of SARS Coronavirus Helicase: A derivative of the compound demonstrated inhibitory effects against SARS coronavirus helicase, suggesting its potential in antiviral drug research (Lee et al., 2017).

9. Photophysical Studies

  • Influence on Photophysical Properties: The compound's derivatives have been analyzed for their absorption and fluorescence characteristics, contributing to the field of photochemistry (Kumari et al., 2017).

10. Solar Cell Applications

  • Organic Sensitizers for Solar Cells: Derivatives have been used as sensitizers in solar cell research, demonstrating the compound's versatility and application in renewable energy technologies (Kim et al., 2006).

Properties

IUPAC Name

(E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c1-14-5-7-15(8-6-14)20-10-9-19(28-20)11-16(13-22)21(25)23-17-3-2-4-18(12-17)24(26)27/h2-12H,1H3,(H,23,25)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHXRBXNMPXNIS-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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